2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide
Description
2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide is a brominated indole derivative with a substituted acetamide side chain. The compound features a 4-bromo substitution on the indole ring, which is critical for its electronic and steric properties, and a 3-hydroxypropyl group attached to the acetamide nitrogen.
Properties
Molecular Formula |
C13H15BrN2O2 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-(3-hydroxypropyl)acetamide |
InChI |
InChI=1S/C13H15BrN2O2/c14-11-3-1-4-12-10(11)5-7-16(12)9-13(18)15-6-2-8-17/h1,3-5,7,17H,2,6,8-9H2,(H,15,18) |
InChI Key |
XXAQQOLMJYKBJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCCO)C(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide typically involves the following steps:
Bromination of Indole: The indole ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Acylation: The brominated indole is then acylated with 3-hydroxypropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The brominated indole ring can be reduced to remove the bromine atom.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and hydroxypropyl group may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide with structurally related compounds from the evidence:
Physicochemical Properties
- Solubility : The 3-hydroxypropyl group likely improves water solubility compared to lipophilic analogs like the isopropoxy derivative () or benzothiazole-based compounds ().
- Stability : Bromine at the 4-position may increase stability compared to 5-bromo analogs, which are more prone to metabolic dehalogenation .
Biological Activity
2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide, a compound with the CAS number 1219545-91-1, is an indole derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
The molecular formula of 2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide is , with a molecular weight of 311.17 g/mol. The structure features a brominated indole moiety, which is known for its diverse biological effects.
Anti-inflammatory Properties
Research indicates that brominated indoles exhibit significant anti-inflammatory activity. A study highlighted that simple brominated indoles, including compounds similar to 2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide, can inhibit the production of pro-inflammatory cytokines such as TNFα and PGE2 in macrophages. In particular, the compound demonstrated an IC50 value against TNFα production, suggesting its potential as a therapeutic agent in inflammatory diseases .
Anticancer Effects
Indole derivatives have also been investigated for their anticancer properties. For instance, compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. In vitro studies have indicated that these compounds can trigger cell cycle arrest and apoptosis through multiple signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives is highly influenced by their structural characteristics. The position and nature of substituents on the indole ring significantly impact their pharmacological properties. For instance, the presence of bromine at the 4-position has been associated with enhanced anti-inflammatory activity compared to non-brominated analogs .
Table: Summary of Biological Activities
Case Studies
Several studies have provided insights into the therapeutic potential of brominated indoles:
- Study on Anti-inflammatory Activity : This study demonstrated that brominated indoles effectively reduced inflammation markers in LPS-stimulated RAW264.7 macrophages, suggesting their use in treating inflammatory diseases .
- Antitumor Activity Investigation : A series of indole derivatives were tested for their anticancer properties against various cell lines, revealing that modifications to the indole structure could enhance their efficacy against tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
